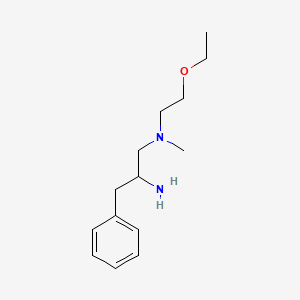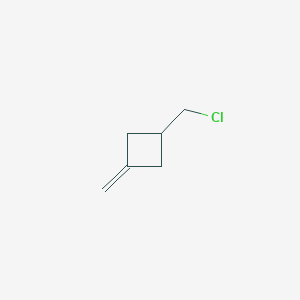
1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione is a heterocyclic organic compound that features a brominated pyridine ring attached to a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position.
Formation of Pyrrolidine-2,5-dione: The brominated pyridine is then reacted with a suitable precursor to form the pyrrolidine-2,5-dione ring. This step often involves cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine and pyrrolidine rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substituted Derivatives: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states, potentially leading to new functional properties.
Scientific Research Applications
1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine-2,5-dione ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)-3-methylpyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluoropyridin-4-yl)-3-methylpyrrolidine-2,5-dione: Contains a fluorine atom in place of bromine.
1-(2-Iodopyridin-4-yl)-3-methylpyrrolidine-2,5-dione: Features an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with molecular targets, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
1-(2-bromopyridin-4-yl)-3-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-4-9(14)13(10(6)15)7-2-3-12-8(11)5-7/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEXSOPWNNBDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2547367.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one](/img/structure/B2547368.png)
![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)
![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)
![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)





![2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
![3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2547387.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)

